molecular formula C9H13N3OS B1409038 (R)-N-(piperidin-3-yl)thiazole-2-carboxamide CAS No. 1643574-20-2

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide

Cat. No. B1409038
CAS RN: 1643574-20-2
M. Wt: 211.29 g/mol
InChI Key: ZFQLXXVIZBTBRF-SSDOTTSWSA-N
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Description

®-N-(piperidin-3-yl)thiazole-2-carboxamide is a versatile chemical compound with intriguing properties. It finds applications in scientific research, particularly in drug discovery and material synthesis .


Synthesis Analysis

The synthesis of this compound involves the combination of a piperidine moiety with a thiazole-2-carboxamide group. Detailed synthetic pathways and reaction conditions are documented in relevant literature. Researchers have explored various methods to achieve efficient and high-yield synthesis .


Molecular Structure Analysis

The molecular formula of ®-N-(piperidin-3-yl)thiazole-2-carboxamide is C9H13N3OS , with a molecular weight of approximately 211.28 g/mol . The compound exhibits stereochemistry, specifically the ®-configuration at the piperidine nitrogen atom .


Chemical Reactions Analysis

Studies have investigated the reactivity of this compound under different conditions. It may participate in nucleophilic substitution reactions, form coordination complexes, or undergo cyclization processes. Researchers have reported its behavior in the presence of various reagents and catalysts .


Physical And Chemical Properties Analysis

  • Spectroscopic Data : Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data provide insights into its structure .

Scientific Research Applications

Molecular Interactions and Mechanisms

Research into the molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a cannabinoid CB1 receptor antagonist), has been insightful. Studies using the AM1 molecular orbital method have highlighted the conformations and interactions of these compounds with CB1 cannabinoid receptors, shedding light on antagonist activity mechanisms and contributing to the development of pharmacophore models for CB1 receptor ligands (Shim et al., 2002).

Synthesis and Optimization

The synthesis of related compounds, including various piperidine-based 1,3-thiazole derivatives, has been extensively studied to optimize their potential as therapeutic agents. For instance, the scalable and facile synthetic process established for N-(pyridin-4-yl)piperazine-1-carboxamide hydrochloride highlights the advancements in manufacturing processes for these compounds (Wei et al., 2016).

Therapeutic Applications

The exploration of therapeutic applications for these compounds spans several domains. For example, antimicrobial and antitubercular activities have been a significant focus, with thiazole-aminopiperidine hybrid analogues showing promise against Mycobacterium tuberculosis (Jeankumar et al., 2013). Additionally, the development of dual Src/Abl kinase inhibitors, such as BMS-354825, showcases the potential in cancer therapy, demonstrating potent antitumor activity in preclinical assays (Lombardo et al., 2004).

Antimicrobial Resistance and New Chemotypes

Research into novel chemotypes, including benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, emphasizes the ongoing search for new antimicrobial agents. These studies are crucial in addressing the global health challenge of antimicrobial resistance by identifying compounds with unique mechanisms of action against bacterial and fungal pathogens (Pancholia et al., 2016).

Mechanism of Action

®-N-(piperidin-3-yl)thiazole-2-carboxamide likely interacts with specific biological targets. Its mechanism of action remains an active area of investigation. Researchers aim to elucidate its binding sites, enzymatic inhibition, or modulation of cellular pathways. Further studies are needed to unravel its precise mode of action .

Safety and Hazards

  • Environmental Impact : Consider its impact on the environment and disposal methods .

properties

IUPAC Name

N-[(3R)-piperidin-3-yl]-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3OS/c13-8(9-11-4-5-14-9)12-7-2-1-3-10-6-7/h4-5,7,10H,1-3,6H2,(H,12,13)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQLXXVIZBTBRF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CNC1)NC(=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-N-(piperidin-3-yl)thiazole-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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